molecular formula C9H11ClFNO2 B1419315 (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride CAS No. 439213-22-6

(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

Cat. No. B1419315
M. Wt: 219.64 g/mol
InChI Key: JLGSKYIBZLQSFR-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride” is a chemical compound with the molecular formula C9H11ClFNO2 . It is also known as Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor that is widely used in scientific research.


Synthesis Analysis

The synthesis of “®-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride” involves several steps . One method involves the reaction of ®-4-chlorophenylglycine methyl ester hydrochloride with sodium borohydride in aqueous ethanol . Another method involves the methyl-esterification of L-phenylalanine using thionyl chloride .


Molecular Structure Analysis

The molecular structure analysis of this compound would require advanced techniques such as X-ray crystallography or NMR spectroscopy . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.


Chemical Reactions Analysis

The chemical reactions involving “®-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride” would depend on the specific conditions and reactants present . Detailed information about specific chemical reactions involving this compound is not available in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.64 . It should be stored in a dry room at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the search results .

Scientific Research Applications

Ergogenic Supplements

  • Application Summary: Amino acids and amino acid derivatives, including “®-2-Amino-2-(4-fluorophenyl)acetic acid”, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
  • Results or Outcomes: They are recognized to be beneficial as ergogenic dietary substances, enhancing physical performance and recovery .

Synthesis of Pyrimidines

  • Application Summary: Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
  • Methods of Application: Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . SARs of numerous pyrimidines have been discussed in detail .

Ergogenic Supplements

  • Application Summary: Amino acids and amino acid derivatives, including “®-2-Amino-2-(4-fluorophenyl)acetic acid”, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
  • Results or Outcomes: They are recognized to be beneficial as ergogenic dietary substances, enhancing physical performance and recovery .

Synthesis of Pyrimidines

  • Application Summary: Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
  • Methods of Application: Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . SARs of numerous pyrimidines have been discussed in detail .

Ergogenic Supplements

  • Application Summary: Amino acids and amino acid derivatives, including “®-2-Amino-2-(4-fluorophenyl)acetic acid”, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
  • Results or Outcomes: They are recognized to be beneficial as ergogenic dietary substances, enhancing physical performance and recovery .

Synthesis of Pyrimidines

  • Application Summary: Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
  • Methods of Application: Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . SARs of numerous pyrimidines have been discussed in detail .

Safety And Hazards

The safety data sheet for this compound indicates that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using personal protective equipment as required .

properties

IUPAC Name

methyl (2R)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGSKYIBZLQSFR-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661354
Record name Methyl (2R)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

CAS RN

439213-22-6
Record name Methyl (2R)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.